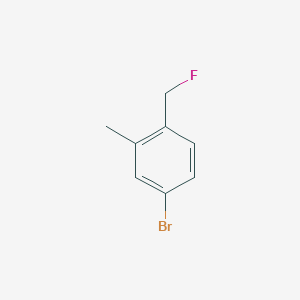

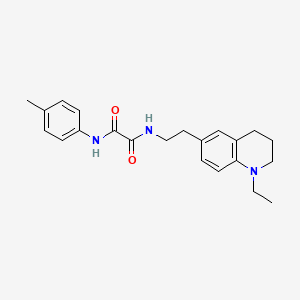

![molecular formula C14H12N4O3 B2852345 1-[4-(5-乙基-1,2,4-恶二唑-3-基)苯基]-1H-吡唑-3-甲酸 CAS No. 1708079-86-0](/img/structure/B2852345.png)

1-[4-(5-乙基-1,2,4-恶二唑-3-基)苯基]-1H-吡唑-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as a pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the FT-IR spectrum can provide information about functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .科学研究应用

合成和表征

Kasımoğulları 和 Arslan(2010 年)的一项研究讨论了吡唑衍生物的合成和表征,包括与所关注化合物结构相关的化合物。这些衍生物是通过涉及乙基 4,5-二氧代-2-苯基-4,5-二氢呋喃-3-羧酸酯和 1-亚苄基-2-苯基肼的反应获得的,然后水解生成吡唑二羧酸衍生物。使用核磁共振、质谱、傅里叶变换红外光谱和元素分析对化合物进行了表征,展示了合成复杂吡唑结构的方法学进展 R. Kasımoğulları & B. S. Arslan, 2010。

材料科学应用

Chandrakantha 等人(2013 年)探索了 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯的光学非线性,表明在光学限制中具有潜在应用。该研究利用开孔 z 扫描技术来确定化合物的非线性光学性质,表明有可能在光学应用的新材料开发中利用此类衍生物 B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, & M. Padaki, 2013。

药理学研究

Gokulan 等人(2012 年)合成了一系列 5-取代-3-甲硫基-1H-吡唑-4-羧酸乙酯,评估了它们的镇痛和抗炎活性。化合物 5-苯甲酰氨基-3-甲硫基-1-苯基-1H-吡唑-4-羧酸乙酯显示出显着的镇痛和抗炎特性,提供了对吡唑衍生物治疗潜力的见解 P. D. Gokulan, B. Jayakar, V. Alagarsamy, & V. Solomon, 2012。

作用机制

Target of Action

It’s worth noting that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Pharmacokinetics

The presence of the oxadiazole moiety, which is a common feature in many pharmaceuticals , suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the growth or proliferation of infectious agents at the molecular and cellular levels.

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

属性

IUPAC Name |

1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-2-12-15-13(17-21-12)9-3-5-10(6-4-9)18-8-7-11(16-18)14(19)20/h3-8H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVUZMQDBIYNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

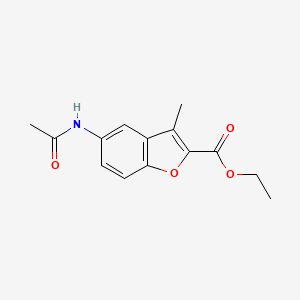

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)

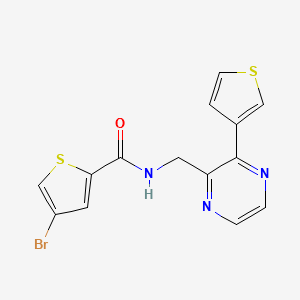

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

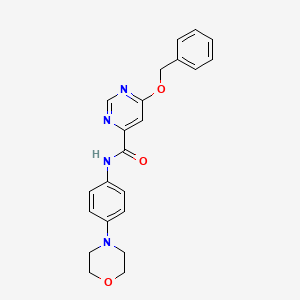

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)

![3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2852277.png)

![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)